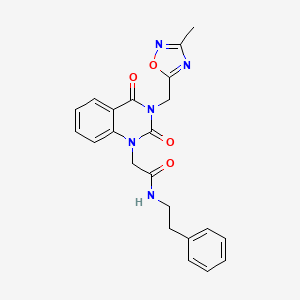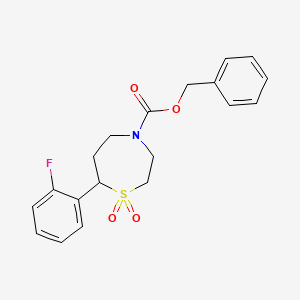
Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a synthetic organic compound that belongs to the class of thiazepane derivatives. This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The presence of the 2-fluorophenyl group and the benzyl ester moiety adds to its chemical complexity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves multiple steps:
-
Formation of the Thiazepane Ring: : The initial step often involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. This can be achieved through a nucleophilic substitution reaction where a halogenated precursor reacts with a thiol or thioamide under basic conditions.
-
Introduction of the 2-Fluorophenyl Group: : The 2-fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. This step requires a 2-fluorophenyl halide and a suitable organometallic reagent.
-
Esterification: : The carboxylate group is typically introduced through an esterification reaction. This involves reacting the carboxylic acid derivative of the thiazepane with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
-
Oxidation: : The final step involves the oxidation of the thiazepane ring to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The thiazepane ring can undergo further oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
-
Reduction: : The compound can be reduced to remove the 1,1-dioxide functionality, potentially reverting to the parent thiazepane structure.
-
Substitution: : The benzyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Parent thiazepane structure
Substitution: Various alkyl or aryl esters
科学的研究の応用
Chemistry
In chemistry, Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between thiazepane derivatives and biological targets. Its fluorinated phenyl group may enhance binding affinity and specificity towards certain proteins or enzymes, making it a valuable tool in drug discovery and development.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. The thiazepane ring system is known for its biological activity, and the presence of the fluorophenyl group may improve pharmacokinetic properties such as metabolic stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties may offer advantages in specific industrial processes.
作用機序
The mechanism of action of Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The thiazepane ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
- 7-(2-Fluorophenyl)-1,4-thiazepane-4-carboxylate
- Benzyl 1,4-thiazepane-4-carboxylate
- 7-Phenyl-1,4-thiazepane-4-carboxylate
Uniqueness
Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is unique due to the presence of both the fluorophenyl group and the 1,1-dioxide functionality. These features may confer enhanced biological activity and improved pharmacokinetic properties compared to similar compounds. The fluorine atom can increase metabolic stability and binding affinity, while the 1,1-dioxide group may enhance solubility and reactivity.
This compound’s unique combination of structural features makes it a valuable candidate for further research and development in various scientific and industrial fields.
特性
IUPAC Name |
benzyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S/c20-17-9-5-4-8-16(17)18-10-11-21(12-13-26(18,23)24)19(22)25-14-15-6-2-1-3-7-15/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUZJRGCOLFAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3010035.png)
![N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010038.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea](/img/structure/B3010040.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3010043.png)
![(3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B3010044.png)
![ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3010045.png)
![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)
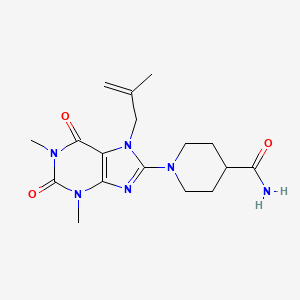
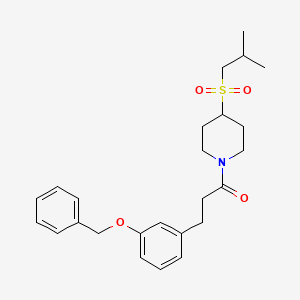
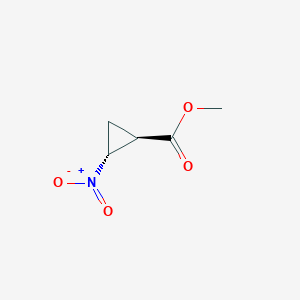
![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)
![4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B3010054.png)
